Arborcandin C

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C59H105N13O18 |

|---|---|

分子量 |

1284.5 g/mol |

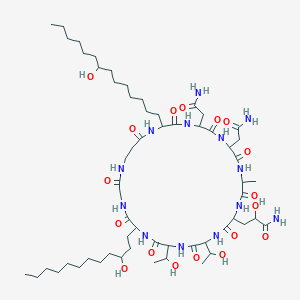

IUPAC名 |

3-[5,8-bis(2-amino-2-oxoethyl)-23-(3-hydroxydodecyl)-17,20-bis(1-hydroxyethyl)-2-(8-hydroxytetradecyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide |

InChI |

InChI=1S/C59H105N13O18/c1-6-8-10-12-13-15-20-24-38(76)26-27-40-53(84)64-33-48(81)63-29-28-47(80)66-39(25-21-17-14-16-19-23-37(75)22-18-11-9-7-2)54(85)69-43(32-46(61)79)56(87)70-42(31-45(60)78)55(86)65-34(3)52(83)68-41(30-44(77)51(62)82)57(88)71-50(36(5)74)59(90)72-49(35(4)73)58(89)67-40/h34-44,49-50,73-77H,6-33H2,1-5H3,(H2,60,78)(H2,61,79)(H2,62,82)(H,63,81)(H,64,84)(H,65,86)(H,66,80)(H,67,89)(H,68,83)(H,69,85)(H,70,87)(H,71,88)(H,72,90) |

InChIキー |

AHATVKJRQUTSJV-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC(CCC1C(=O)NCC(=O)NCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)C(C)O)CC(C(=O)N)O)C)CC(=O)N)CC(=O)N)CCCCCCCC(CCCCCC)O)O |

同義語 |

arborcandin C |

製品の起源 |

United States |

Foundational & Exploratory

Arborcandin C: A Potent Inhibitor of Fungal 1,3-β-Glucan Synthase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Arborcandin C is a novel cyclic peptide antifungal agent that exhibits potent inhibitory activity against 1,3-β-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. This enzyme is responsible for the synthesis of 1,3-β-glucan, a key structural component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species. The absence of 1,3-β-glucan synthase in mammalian cells makes it an attractive target for the development of selective antifungal therapies with potentially low toxicity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antifungal effect by directly inhibiting the activity of 1,3-β-glucan synthase. Studies have shown that this compound is a noncompetitive inhibitor of the enzyme from both Candida albicans and Aspergillus fumigatus. This mode of inhibition signifies that this compound does not compete with the enzyme's substrate, UDP-glucose, for binding to the active site. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.

Resistance to this compound has been linked to specific mutations in the FKS1 gene, which encodes a key subunit of the 1,3-β-glucan synthase complex. These mutations can alter the binding site of the inhibitor, thereby reducing its efficacy.

Quantitative Data

The inhibitory activity of this compound and its related compounds has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for Arborcandins.

| Compound | Organism | IC50 (µg/mL) | Reference(s) |

| This compound | Candida albicans | 0.15 | |

| Aspergillus fumigatus | 0.015 | ||

| Arborcandin A | Candida albicans | 0.25 | |

| Aspergillus fumigatus | 0.05 | ||

| Arborcandin F | Candida albicans | 0.012 | |

| Aspergillus fumigatus | 0.012 | ||

| Table 1: 50% Inhibitory Concentration (IC50) of Arborcandins against 1,3-β-Glucan Synthase. |

| Compound | Organism Genus | MIC (µg/mL) | Reference(s) |

| This compound | Candida | 1-2 | |

| Arborcandin A | Candida | 4-8 | |

| Arborcandin F | Candida | 2-4 | |

| Table 2: Minimum Inhibitory Concentration (MIC) of Arborcandins against Candida Species. |

| Compound | Organism | Apparent Ki (µM) | Reference(s) |

| This compound | Candida albicans | 0.12 | |

| Aspergillus fumigatus | 0.016 | ||

| Table 3: Apparent Inhibition Constant (Ki) of this compound. |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of antifungal agents. The following sections provide methodologies for key experiments related to the study of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against yeast pathogens such as Candida species can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.

Materials:

-

96-well U-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (in a suitable solvent like DMSO)

-

Yeast inoculum, standardized to 0.5-2.5 x 10³ cells/mL

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI 1640 medium directly in the microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

-

Prepare the yeast inoculum from a 24-hour culture on Sabouraud dextrose agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in RPMI 1640 medium to achieve the final working concentration.

-

Inoculate each well of the microtiter plate with the yeast suspension, except for the sterility control wells.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC visually as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% or 90% inhibition) compared to the growth control, or by reading the optical density at a suitable wavelength (e.g., 530 nm).

In Vitro 1,3-β-Glucan Synthase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of 1,3-β-glucan synthase. The protocol involves the preparation of a crude enzyme extract (microsomes) from fungal cells and the quantification of glucan synthesis using a radioactively labeled substrate.

Materials:

-

Candida albicans or Aspergillus fumigatus cells

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, protease inhibitors)

-

Glass beads or a cell disruptor

-

Ultracentrifuge

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KF, 1 mM EDTA, 20 µM GTPγS)

-

UDP-[¹⁴C]-glucose (radiolabeled substrate)

-

This compound solutions at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Microsome Preparation:

-

Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the cells with lysis buffer.

-

Resuspend the cell pellet in lysis buffer and disrupt the cells using glass beads or a mechanical cell disruptor.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a microfuge tube, combine the assay buffer, the microsomal enzyme preparation, and varying concentrations of this compound or a vehicle control.

-

Pre-incubate the mixture for a short period at 30°C.

-

Initiate the enzymatic reaction by adding UDP-[¹⁴C]-glucose.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Filter the reaction mixture through a glass fiber filter to trap the acid-insoluble [¹⁴C]-glucan product.

-

Wash the filter with cold TCA and ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of the Inhibition Constant (Ki) for Noncompetitive Inhibition

To determine the Ki for a noncompetitive inhibitor like this compound, enzyme activity is measured at various substrate and inhibitor concentrations.

Procedure:

-

Perform the 1,3-β-glucan synthase assay as described above.

-

Set up multiple series of reactions. In each series, keep the concentration of this compound constant (including a zero-inhibitor control) and vary the concentration of the substrate, UDP-glucose.

-

Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. For a noncompetitive inhibitor, the lines will intersect on the x-axis, but will have different y-intercepts and slopes.

-

Alternatively, a Dixon plot can be used. Plot 1/v against the inhibitor concentration ([I]) for different fixed substrate concentrations. The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Figure 1: Mechanism of action of this compound.

Figure 2: Experimental workflow for MIC determination.

Unveiling Arborcandin C: A Technical Guide to its Discovery and Isolation from a Filamentous Fungus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of Arborcandin C, a novel antifungal agent. This compound is a cyclic peptide natural product derived from a filamentous fungus, exhibiting potent inhibitory action against 1,3-β-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis pathway. This document details the available quantitative data, outlines generalized experimental protocols for its isolation, and presents visual diagrams of its mechanism of action and the discovery workflow.

Discovery of a Novel Antifungal Agent

This compound was first isolated from the culture broth of the filamentous fungus, strain SANK 17397.[1][2] It belongs to a class of novel cyclic peptides that are structurally distinct from other known glucan synthase inhibitors like the echinocandins.[1] The discovery of this compound and its congeners (Arborcandins A, B, D, E, and F) introduced a new family of potent antifungal compounds.[1][2]

Biological Activity and Quantitative Data

This compound demonstrates significant inhibitory activity against the 1,3-β-glucan synthases of clinically relevant fungal pathogens, Candida albicans and Aspergillus fumigatus. This inhibition is noncompetitive.[1] The compound also exhibits potent fungicidal activity against various Candida species.[1]

The key quantitative metrics for the biological activity of this compound are summarized in the table below.

| Parameter | Organism | Value |

| IC50 | Candida albicans | 0.15 µg/mL |

| IC50 | Aspergillus fumigatus | 0.015 µg/mL |

| MIC | Candida spp. | 1-2 µg/mL |

| Apparent Ki | Candida albicans | 0.12 µM |

| Apparent Ki | Aspergillus fumigatus | 0.016 µM |

Table 1: Summary of the in vitro biological activity of this compound.[1]

Experimental Protocols

While the specific, detailed experimental protocols for the isolation of this compound from the culture broth of fungus strain SANK 17397 are not fully available in the public domain, a generalized methodology based on standard practices for the isolation of fungal secondary metabolites can be outlined. This typically involves fermentation, extraction, and chromatographic purification.

Fermentation of Fungus Strain SANK 17397

A generalized protocol for the fermentation of a filamentous fungus for the production of secondary metabolites is as follows:

-

Strain Maintenance: The producing fungal strain, SANK 17397, is maintained on a suitable agar medium to preserve its viability and productivity.

-

Seed Culture Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments from the agar plate. The culture is incubated on a rotary shaker to promote growth.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation to maximize the production of this compound.

Extraction and Purification of this compound

The following is a generalized workflow for the extraction and purification of a cyclic peptide like this compound from a fungal culture broth:

-

Harvest and Mycelial Separation: The culture broth is harvested, and the fungal mycelia are separated from the culture filtrate by filtration or centrifugation.

-

Extraction: The culture filtrate is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, butanol) to partition the lipophilic this compound into the organic phase. The mycelia can also be extracted separately to recover any intracellular product.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This multi-step process may include:

-

Adsorption Chromatography: Using a stationary phase like silica gel to separate compounds based on their polarity.

-

Size-Exclusion Chromatography: To separate molecules based on their size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique using a nonpolar stationary phase (e.g., C18) and a polar mobile phase to achieve final purification of this compound.

-

Visualizing the Science: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation of this compound.

Caption: Mechanism of action of this compound.

References

- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Arborcandin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandin C is a cyclic peptide belonging to the arborcandin family of compounds, first isolated from the filamentous fungus Arboricola sp. SANK 17397.[1] It has garnered significant interest within the scientific community due to its potent and specific antifungal activity. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as a 1,3-β-D-glucan synthase inhibitor. Detailed experimental methodologies and visual representations of key pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex cyclic peptide with a unique structure that differentiates it from other glucan synthase inhibitors like the echinocandins.[1] Its structure was elucidated through a combination of Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₉H₁₀₅N₁₃O₁₈ | [3] |

| Molecular Weight | 1284.54 g/mol | [3][4] |

| CAS Number | 223465-77-8 | [3] |

| IUPAC Name | 3-[5,8-bis(2-amino-2-oxoethyl)-23-(3-hydroxydodecyl)-17,20-bis(1-hydroxyethyl)-2-(8-hydroxytetradecyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide | [4] |

| Computed XLogP3 | 0.9 | [4] |

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal activity against a range of pathogenic fungi, most notably Candida albicans and Aspergillus fumigatus.[1] Its primary mechanism of action is the noncompetitive inhibition of 1,3-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Organism | Value | Reference |

| IC₅₀ | Candida albicans | 0.15 µg/mL | [3] |

| IC₅₀ | Aspergillus fumigatus | 0.015 µg/mL | [3] |

| MIC | Candida spp. | 1-2 µg/mL | [3] |

| Apparent Kᵢ | C. albicans 1,3-β-glucan synthase | 0.12 µM | [1] |

| Apparent Kᵢ | A. fumigatus 1,3-β-glucan synthase | 0.016 µM | [1] |

Fungal Cell Wall Biosynthesis and Inhibition by this compound

The synthesis of the fungal cell wall is a complex process, with 1,3-β-D-glucan synthase playing a pivotal role in the formation of the structural backbone. The pathway and the inhibitory action of this compound are depicted below.

Experimental Protocols

The following sections outline the general methodologies employed in the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of Arborcandins

Arborcandins are produced by the fermentation of Arboricola sp. SANK 17397. A general workflow for their isolation and purification is presented below. The specific resins and solvent systems would be as detailed in the primary literature.

1,3-β-D-Glucan Synthase Inhibition Assay

The inhibitory activity of this compound against 1,3-β-D-glucan synthase is a key measure of its potency. A generalized protocol for this assay is as follows.

1. Preparation of Enzyme Source:

-

Candida albicans or Aspergillus fumigatus cells are cultured to the mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed with a suitable buffer (e.g., Tris-HCl).

-

Protoplasts are generated by enzymatic digestion of the cell wall.

-

Protoplasts are lysed by osmotic shock or mechanical disruption (e.g., sonication or glass bead homogenization) in a lysis buffer containing protease inhibitors.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the membrane fraction (microsomes) is collected as the enzyme source.

2. Assay Reaction:

-

The reaction mixture is prepared in a microcentrifuge tube or microplate well and typically contains:

-

Tris-HCl buffer (pH 7.5-8.0)

-

A source of GTP (e.g., GTPγS) as an activator

-

Bovine Serum Albumin (BSA)

-

The enzyme preparation (microsomal fraction)

-

Varying concentrations of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

The reaction is initiated by the addition of the substrate, UDP-[¹⁴C]glucose.

-

3. Incubation and Termination:

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid) or by heating.

4. Quantification of Product:

-

The radiolabeled β-(1,3)-glucan product, which is insoluble, is separated from the unreacted UDP-[¹⁴C]glucose by filtration through a glass fiber filter.

-

The filter is washed to remove any remaining soluble radioactivity.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

5. Data Analysis:

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure Elucidation Methodologies

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., FAB-MS or ESI-MS) is used to determine the accurate molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments are employed to fragment the molecule and obtain information about the sequence of amino acid residues and the structure of the side chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) NMR experiments are conducted. These experiments provide detailed information about the connectivity of atoms within the molecule, the stereochemistry, and the three-dimensional conformation of the cyclic peptide backbone and its side chains.

Conclusion

This compound represents a promising lead compound in the development of novel antifungal agents. Its potent and specific inhibition of 1,3-β-D-glucan synthase, a validated and fungus-specific drug target, underscores its therapeutic potential. The information and methodologies presented in this guide are intended to facilitate further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound and its analogues, with the ultimate goal of advancing the fight against invasive fungal infections.

References

- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C59H105N13O18 | CID 9941831 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of Arborcandin C: A Technical Guide and Roadmap for Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborcandin C, a potent antifungal agent, belongs to a family of cyclic peptide natural products that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Produced by the filamentous fungus SANK 17397, the arborcandins represent a promising class of molecules for the development of new anti-infective therapies. Despite their therapeutic potential, the biosynthetic pathway responsible for the production of this compound remains to be elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound, placed within the broader context of fungal nonribosomal peptide biosynthesis. In the absence of specific genomic and biochemical data for the this compound pathway, this document presents a hypothesized biosynthetic scheme based on the molecule's structure and established principles of fungal natural product assembly. Furthermore, it offers a detailed roadmap of experimental protocols and strategic workflows designed to guide future research efforts aimed at uncovering the precise enzymatic machinery and genetic blueprint behind this compound's formation.

Introduction to this compound

This compound is a member of the arborcandin family of cyclic peptides, which were first isolated from the culture broth of the filamentous fungus SANK 17397. These compounds are structurally novel and distinct from other known glucan synthase inhibitors like the echinocandins. The primary mechanism of action for this compound is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, a critical component in maintaining the integrity of the fungal cell wall. This targeted activity results in potent fungicidal effects against a range of pathogenic fungi.

Quantitative Biological Activity of this compound

The inhibitory and antifungal activities of this compound have been quantitatively assessed against key fungal pathogens. A summary of these findings is presented in the table below.

| Target Organism/Enzyme | Assay Type | Value | Reference |

| Candida albicans (β-1,3-glucan synthase) | IC50 | 0.15 µg/mL | [1] |

| Aspergillus fumigatus (β-1,3-glucan synthase) | IC50 | 0.015 µg/mL | [1] |

| Candida albicans (β-1,3-glucan synthase) | Ki (apparent) | 0.12 µM | [2] |

| Aspergillus fumigatus (β-1,3-glucan synthase) | Ki (apparent) | 0.016 µM | [2] |

| Candida species | MIC | 1-2 µg/mL | [1] |

Hypothesized Biosynthesis Pathway of this compound

Given that this compound is a cyclic peptide, its biosynthesis is almost certainly orchestrated by a large, multi-functional enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a specific amino acid precursor into the growing peptide chain.

Based on the chemical structure of this compound, a hypothetical NRPS architecture can be proposed. This mega-enzyme would likely consist of multiple modules, each containing a set of core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.

The final cyclization and release of the peptide chain is typically carried out by a Thioesterase (TE) domain located at the C-terminus of the NRPS. Additionally, "tailoring" enzymes, often encoded by genes within the same biosynthetic gene cluster, would be responsible for modifications such as hydroxylation and acylation.

Caption: A generalized model for the Nonribosomal Peptide Synthetase (NRPS) assembly line hypothesized for this compound biosynthesis.

Roadmap for Elucidating the this compound Biosynthetic Pathway

The definitive characterization of the this compound biosynthetic pathway will require a multi-faceted approach combining genomics, bioinformatics, molecular biology, and analytical chemistry. The following workflow outlines the key experimental stages.

Caption: A strategic workflow for the discovery and characterization of the this compound biosynthetic gene cluster and pathway.

Detailed Methodologies for Key Experiments

Genome Sequencing and Bioinformatic Analysis

-

Fungal Culture and DNA Extraction: Cultivate SANK 17397 in a suitable liquid medium until sufficient mycelial mass is obtained. Harvest the mycelia, freeze-dry, and grind to a fine powder. Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB protocol.

-

Library Preparation and Sequencing: Prepare a long-read sequencing library (e.g., PacBio SMRTbell or Oxford Nanopore) and sequence on the respective platform to generate high-quality, long reads that can span repetitive regions common in fungal genomes.

-

Genome Assembly and Annotation: Assemble the long reads into a draft genome using assemblers like Canu or Flye. Polish the assembly with short-read data (e.g., Illumina) if available. Annotate the genome to predict genes and their functions.

-

Biosynthetic Gene Cluster Identification: Submit the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version. This tool will identify putative biosynthetic gene clusters (BGCs), including those for NRPSs, and provide predictions about the core enzymes and potential products.

Gene Knockout and Complementation

-

Vector Construction: Design a gene deletion cassette containing flanking homologous regions (typically 1-2 kb) of the target NRPS gene and a selectable marker (e.g., hygromycin resistance). For CRISPR/Cas9-mediated knockout, construct a vector expressing the Cas9 nuclease and a guide RNA targeting the gene of interest.

-

Fungal Transformation: Prepare protoplasts from young mycelia of SANK 17397 by enzymatic digestion of the cell walls. Transform the protoplasts with the gene deletion cassette or CRISPR/Cas9 vector using a polyethylene glycol (PEG)-mediated method.

-

Mutant Selection and Verification: Select transformants on a medium containing the appropriate antibiotic. Screen putative mutants by PCR to confirm the correct integration of the deletion cassette and absence of the target gene.

-

Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions. Extract the secondary metabolites from the culture broth and mycelia. Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to confirm the abolishment of this compound production in the knockout strain.

-

Gene Complementation: To confirm that the observed phenotype is due to the specific gene deletion, reintroduce a functional copy of the knocked-out gene into the mutant strain and verify the restoration of this compound production.

Isotopic Labeling Studies

-

Precursor Feeding: Based on the predicted amino acid composition from the NRPS A-domain analysis (from antiSMASH) or structural analysis of this compound, supplement the culture medium with stable isotope-labeled precursors (e.g., 13C- or 15N-labeled amino acids).

-

Extraction and Purification: After a suitable incubation period, harvest the culture and extract the arborcandins. Purify this compound to homogeneity using chromatographic techniques.

-

Mass Spectrometry Analysis: Analyze the purified, labeled this compound by high-resolution mass spectrometry to determine the incorporation of the isotopic labels. The mass shift will confirm the precursor-product relationship.

-

NMR Spectroscopy: For a more detailed analysis of the labeling pattern, acquire 13C-NMR spectra of the labeled this compound. This can reveal the specific positions of the incorporated isotopes, providing insights into the biosynthetic transformations.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an exciting area of research with significant implications for natural product chemistry and drug development. While the specific genetic and enzymatic details are currently unknown, the framework of knowledge surrounding fungal nonribosomal peptide synthesis provides a clear and actionable path forward. The execution of the experimental plan detailed in this guide, beginning with the sequencing of the SANK 17397 genome, will undoubtedly unravel the intricacies of this compound's formation. This knowledge will not only quench a fundamental scientific curiosity but also pave the way for metabolic engineering approaches to enhance the production of arborcandins and generate novel, potentially more potent, antifungal agents. The study of this pathway will contribute valuable insights into the evolution and diversity of fungal secondary metabolism.

References

Arborcandin C Family: A Technical Guide to a Novel Class of Antifungal Compounds

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The Arborcandin C family of compounds, comprising Arborcandins A, B, D, E, and F, represents a novel class of cyclic peptide antifungals with potent activity against a range of pathogenic fungi. Isolated from the filamentous fungus strain SANK 17397, these compounds exert their effect through the inhibition of 1,3-beta-glucan synthase, a critical enzyme in the biosynthesis of the fungal cell wall.[1] This technical guide provides a comprehensive overview of the this compound family, including their biological activity, mechanism of action, and the experimental protocols for their study.

Quantitative Biological Data

The antifungal efficacy of the this compound family has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC50) against key fungal pathogens. The data reveals a structure-activity relationship within the family, with Arborcandin F consistently demonstrating the most potent activity.

Inhibitory Concentration (IC50) of 1,3-beta-glucan Synthase

| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |

| Arborcandin A | 0.25 | 0.05 |

| This compound | 0.15 | 0.015 |

| Arborcandin F | 0.012 | 0.012 |

Data sourced from MedChemExpress product descriptions, citing Ohyama T, et al.[2][3][4]

Minimum Inhibitory Concentration (MIC) against Candida species

| Compound | MIC Range (µg/mL) |

| Arborcandin A | 4 - 8 |

| This compound | 1 - 2 |

| Arborcandin F | 2 - 4 |

Data sourced from MedChemExpress product descriptions, citing Ohyama T, et al.[2][3][4]

The IC50 values for the entire Arborcandin family (A, B, C, D, E, and F) against the 1,3-beta-glucan synthases of Candida albicans and Aspergillus fumigatus range from 0.012 to 3 µg/ml.[1] Similarly, the MIC values for the family against Candida spp. range from 0.25 to 8 µg/ml, and against Aspergillus fumigatus, the growth was suppressed at concentrations ranging from 0.063 to 4 µg/ml.[1]

Mechanism of Action: Inhibition of 1,3-beta-glucan Synthase

The primary mechanism of action for the Arborcandin family is the noncompetitive inhibition of the enzyme 1,3-beta-glucan synthase.[1] This enzyme is a key component of the fungal cell wall biosynthesis pathway, responsible for the synthesis of 1,3-beta-glucan, a major structural polymer. By inhibiting this enzyme, Arborcandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death.

The apparent Ki value for this compound against 1,3-beta-glucan synthase from C. albicans is 0.12 µM, and for A. fumigatus, it is 0.016 µM.[1] Studies in Saccharomyces cerevisiae have identified that mutations in the FKS1 gene, which encodes a subunit of the glucan synthase complex, can confer resistance to this compound, further confirming this enzyme as the molecular target.

Below is a diagram illustrating the fungal cell wall biosynthesis pathway and the point of inhibition by the this compound family.

References

- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Arborcandins A, B, C, D, E and F, Novel [research.amanote.com]

- 4. medchemexpress.com [medchemexpress.com]

The Biological Activity of Arborcandin C Against Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborcandin C, a novel cyclic peptide antifungal agent, demonstrates potent in vitro activity against the opportunistic human pathogen Aspergillus fumigatus. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, quantitative efficacy data, and the relevant experimental methodologies. This compound acts as a noncompetitive inhibitor of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This inhibition leads to disruption of cell wall integrity and subsequent fungal cell death. This document consolidates available data, outlines detailed experimental protocols for assessing antifungal activity, and visualizes the key signaling pathways involved in the fungal response to cell wall stress.

Introduction

Aspergillus fumigatus is a primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Arborcandins, a class of cyclic peptides isolated from a filamentous fungus, represent a promising new group of antifungal compounds. This compound, a member of this class, has shown significant activity against A. fumigatus. This guide serves as a technical resource for researchers engaged in the preclinical evaluation of this compound and similar antifungal compounds.

Quantitative Data on the Biological Activity of this compound

The in vitro efficacy of this compound against Aspergillus fumigatus has been quantified through various assays, primarily focusing on its inhibitory effects on both the target enzyme and fungal growth.

| Parameter | Value | Fungal Species | Reference |

| IC50 (1,3-β-D-Glucan Synthase) | 0.015 µg/mL | Aspergillus fumigatus | [1][2] |

| Apparent Ki (1,3-β-D-Glucan Synthase) | 0.016 µM | Aspergillus fumigatus | [3][4] |

| Inhibition Type | Noncompetitive | Aspergillus fumigatus | [3][4] |

| MIC Range | 0.063 - 4 µg/mL | Aspergillus fumigatus | [3][4] |

Table 1: In Vitro Activity of this compound against Aspergillus fumigatus

Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase

This compound targets the fungal cell wall by specifically inhibiting the enzyme 1,3-β-D-glucan synthase.[1][2][3][4] This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. The inhibition of 1,3-β-D-glucan synthase by this compound is noncompetitive, indicating that it binds to a site on the enzyme distinct from the substrate-binding site.[3][4] This disruption in cell wall synthesis leads to osmotic instability and cell lysis.

Figure 1: Mechanism of action of this compound.

Fungal Stress Response: The Cell Wall Integrity Pathway

Inhibition of cell wall synthesis by agents like this compound triggers a compensatory stress response in A. fumigatus, primarily mediated by the Cell Wall Integrity (CWI) signaling pathway.[1][5][6][7] This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that regulates cell wall remodeling and reinforcement. Understanding this pathway is crucial for identifying potential synergistic drug targets and overcoming mechanisms of fungal tolerance.

Figure 2: The Aspergillus fumigatus Cell Wall Integrity Pathway.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment of the biological activity of antifungal compounds. The following sections outline the protocols for key in vitro assays.

Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental measure of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods for filamentous fungi.[8][9][10][11][12][13]

Figure 3: Workflow for MIC determination.

Protocol: Broth Microdilution MIC Assay (adapted from CLSI M38)

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 100 times the highest final concentration to be tested.

-

Preparation of Microdilution Plates:

-

Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into each well of a 96-well microtiter plate.

-

Add 2 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

-

Inoculum Preparation:

-

Harvest conidia from a 5- to 7-day-old culture of A. fumigatus grown on potato dextrose agar.

-

Prepare a conidial suspension in sterile saline with 0.05% Tween 80.

-

Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI 1640 medium.

-

-

Inoculation and Incubation:

-

Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 48 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

1,3-β-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme. The protocol involves the preparation of a crude enzyme extract from A. fumigatus and the quantification of glucan synthesis in the presence and absence of the inhibitor.

Protocol: 1,3-β-D-Glucan Synthase Activity Assay

-

Preparation of Enzyme Extract:

-

Grow A. fumigatus mycelia in a suitable liquid medium and harvest during the exponential growth phase.

-

Disrupt the mycelia by mechanical means (e.g., bead beating or grinding in liquid nitrogen) in an extraction buffer (e.g., 50 mM HEPES, 10 mM EDTA, 750 mM sucrose, 10 mM NaH2PO4, 100 mM cellobiose, and 50 µM GTPγS).[14]

-

Centrifuge the homogenate at a low speed to remove cell debris. The resulting supernatant serves as the crude enzyme source.

-

-

Enzyme Inhibition Assay:

-

The reaction mixture (final volume of 100 µL) should contain:

-

Tris buffer (pH 7.5)

-

Glycerol

-

EDTA

-

Dithiothreitol

-

GTP

-

UDP-[3H]glucose (as a tracer)

-

Unlabeled UDP-glucose

-

Crude enzyme extract

-

Varying concentrations of this compound

-

-

Incubate the reaction mixture at 30°C for 60-120 minutes.

-

-

Quantification of Glucan Synthesis:

-

Stop the reaction by adding 20% trichloroacetic acid (TCA).

-

Collect the acid-insoluble glucan product by filtration.

-

Wash the filter to remove unincorporated UDP-[3H]glucose.

-

Determine the amount of incorporated radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of glucan synthase activity at each concentration of this compound relative to a no-drug control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.

-

Conclusion

This compound is a potent inhibitor of Aspergillus fumigatus 1,3-β-D-glucan synthase, exhibiting significant in vitro antifungal activity. The data and protocols presented in this technical guide provide a foundational resource for further preclinical development of this compound and related compounds. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the potential for synergistic interactions with other antifungal agents. A deeper understanding of the interplay between this compound and the fungal cell wall integrity pathway may also unveil novel strategies to enhance its therapeutic potential.

References

- 1. the-aspergillus-fumigatus-cell-wall-integrity-signaling-pathway-drug-target-compensatory-pathways-and-virulence - Ask this paper | Bohrium [bohrium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 4. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 10. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 11. njccwei.com [njccwei.com]

- 12. researchgate.net [researchgate.net]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antifungal Arsenal of Arborcandin C: A Technical Guide

For Immediate Release

[City, State] – [Date] – Arborcandin C, a lipopeptide antifungal agent, demonstrates potent and targeted activity against a range of fungal pathogens through the specific inhibition of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. This technical guide provides an in-depth analysis of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Fungal Cell Wall Synthesis

This compound exerts its antifungal effect by noncompetitively inhibiting the enzyme 1,3-β-D-glucan synthase.[1] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. By disrupting the synthesis of this essential polymer, this compound compromises the structural integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.

The targeted action of this compound on 1,3-β-D-glucan synthase is visually represented in the following workflow diagram.

Caption: Mechanism of this compound targeting 1,3-β-D-glucan synthase.

Antifungal Spectrum of this compound

This compound has demonstrated significant in vitro activity against key fungal pathogens, most notably species of Candida and Aspergillus. The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) of this compound.

Table 1: In Vitro Activity of this compound against Candida Species

| Fungal Species | Strain | MIC Range (µg/mL) | Remarks |

| Candida spp. | Not Specified | 1-2[1] | General activity against the genus. |

| Candida spp. | Not Specified | 0.25 - 8[1] | Broader range observed in other studies. |

| Candida albicans | Not Specified | IC50: 0.15[1] | Potent inhibitory activity. |

Table 2: In Vitro Activity of this compound against Aspergillus Species

| Fungal Species | Strain | MIC Range (µg/mL) | Remarks |

| Aspergillus fumigatus | Not Specified | 0.063 - 4[1] | Effective against this common pathogenic mold. |

| Aspergillus fumigatus | Not Specified | IC50: 0.015[1] | Strong inhibition of 1,3-β-D-glucan synthase. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's antifungal activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the standardized methods for antifungal susceptibility testing of yeasts and filamentous fungi.

a. Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).

-

For yeasts, a suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer. This is then further diluted to a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

-

For molds, a conidial suspension is prepared by flooding the agar surface with sterile saline containing 0.05% Tween 80. The conidia are collected, counted using a hemocytometer, and adjusted to a final inoculum concentration of 0.4-5 x 10^4 conidia/mL.

b. Broth Microdilution Assay:

-

The assay is performed in 96-well microtiter plates.

-

This compound is serially diluted in RPMI-1640 medium buffered with MOPS to obtain a range of concentrations.

-

Each well is inoculated with the prepared fungal suspension.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

The general workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

1,3-β-D-Glucan Synthase Inhibition Assay

This protocol outlines the in vitro measurement of the inhibitory activity of this compound on 1,3-β-D-glucan synthase.

a. Enzyme Preparation:

-

Fungal cells are grown to mid-log phase and harvested.

-

Protoplasts are prepared by enzymatic digestion of the cell wall.

-

The protoplasts are lysed, and the membrane fraction containing the 1,3-β-D-glucan synthase is isolated by differential centrifugation.

b. Enzyme Assay:

-

The reaction mixture contains the prepared membrane fraction, a buffer solution (e.g., Tris-HCl), and the substrate UDP-[14C]glucose.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of trichloroacetic acid.

-

The resulting radiolabeled 1,3-β-D-glucan polymer is collected on a filter, and the radioactivity is measured using a scintillation counter.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Conclusion

This compound demonstrates potent and specific antifungal activity by targeting the fungal-specific enzyme 1,3-β-D-glucan synthase. Its efficacy against clinically important pathogens like Candida and Aspergillus species highlights its potential as a valuable therapeutic agent. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel antifungal compounds. Further research is warranted to expand the understanding of its full spectrum of activity and to explore its potential in clinical applications.

References

Arborcandin C: A Technical Guide to its Inhibition of Fungal Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Arborcandin C, a potent antifungal agent, and its targeted role in the disruption of fungal cell wall synthesis. This compound is a novel cyclic peptide that demonstrates significant inhibitory activity against 1,3-β-glucan synthase, a critical enzyme for maintaining the structural integrity of the fungal cell wall.[1] This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular pathways and workflows.

Mechanism of Action

This compound exerts its antifungal effect by specifically targeting and inhibiting the enzyme 1,3-β-glucan synthase.[1][2] This enzyme is responsible for the synthesis of 1,3-β-glucan, a major polysaccharide component of the fungal cell wall that is essential for its structural integrity and morphogenesis.[2] Notably, this enzyme is absent in mammalian cells, making it a highly selective target for antifungal therapy.[2]

Kinetic studies have revealed that this compound functions as a noncompetitive inhibitor of 1,3-β-glucan synthase in both Candida albicans and Aspergillus fumigatus.[1] This mode of inhibition suggests that this compound binds to a site on the enzyme that is distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. The primary molecular target of this compound is believed to be the Fks1p subunit of the 1,3-β-glucan synthase complex.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50), inhibition constants (Ki), and minimum inhibitory concentrations (MIC) against clinically relevant fungal pathogens.

Table 1: 1,3-β-Glucan Synthase Inhibition by this compound

| Fungal Species | IC50 (µg/mL) | Apparent Ki (µM) |

| Candida albicans | 0.15 | 0.12 |

| Aspergillus fumigatus | 0.015 | 0.016 |

Data sourced from Ohyama T, et al. (2000).[1]

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC Range (µg/mL) |

| Candida spp. | 1 - 2 |

| Aspergillus fumigatus | 0.063 - 4 |

Data sourced from Ohyama T, et al. (2000).[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antifungal activity of this compound.

1,3-β-Glucan Synthase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against 1,3-β-glucan synthase. The assay measures the incorporation of radiolabeled UDP-glucose into β-glucan by a microsomal enzyme preparation.

I. Preparation of Microsomal Fraction (Enzyme Source)

-

Culture the desired fungal strain (e.g., Candida albicans) to mid-log phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

Disrupt the fungal cells using mechanical means such as glass beads or a French press in a lysis buffer containing protease inhibitors.

-

Centrifuge the cell lysate at a low speed to remove cell debris.

-

Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

II. Glucan Synthase Activity Assay

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

UDP-[14C]glucose (substrate)

-

GTP (activator)

-

Bovine Serum Albumin (BSA)

-

The microsomal enzyme preparation

-

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching agent such as 10% trichloroacetic acid (TCA).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled glucan product.

-

Wash the filter extensively to remove unincorporated UDP-[14C]glucose.

-

Quantify the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-drug control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing of yeasts.

I. Preparation of Inoculum

-

Subculture the fungal strain onto a suitable agar medium and incubate to ensure purity and viability.

-

Prepare a suspension of the fungal cells in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

II. Broth Microdilution Assay

-

Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the broth medium as the diluent.

-

Inoculate each well with the prepared fungal suspension.

-

Include a positive control (fungus without drug) and a negative control (broth only) on each plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by using a spectrophotometric reader. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the positive control.

Signaling Pathways and Experimental Workflows

Fungal Cell Wall Integrity (CWI) Pathway

Inhibition of 1,3-β-glucan synthesis by this compound induces significant stress on the fungal cell wall. This stress activates the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade that attempts to compensate for the cell wall damage. The diagram below illustrates the key components of this pathway.

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental Workflow: 1,3-β-Glucan Synthase Inhibition Assay

The following diagram outlines the workflow for determining the inhibitory activity of this compound on 1,3-β-glucan synthase.

Caption: Workflow for the 1,3-β-Glucan Synthase Inhibition Assay.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is depicted below.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

References

Technical Guide: Noncompetitive Inhibition of 1,3-β-Glucan Synthase by Arborcandin C

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the inhibitory action of Arborcandin C against 1,3-β-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This compound, a novel cyclic peptide, has been identified as a potent, noncompetitive inhibitor of this enzyme, demonstrating significant antifungal activity.[1] This guide consolidates key quantitative data, details established experimental protocols for assessing enzyme inhibition, and presents visual representations of the underlying molecular pathways and experimental procedures. The information herein is intended to support further research and development of this compound and other analogous compounds as potential antifungal therapeutics.

Introduction to 1,3-β-Glucan Synthase and this compound

The fungal cell wall is a dynamic structure essential for cellular integrity, morphogenesis, and survival. A primary structural component of this wall is β-1,3-glucan, a polymer synthesized by the multi-enzyme complex 1,3-β-glucan synthase (GS).[2] The catalytic subunit of this complex, encoded by the FKS genes, is a well-established target for antifungal drugs due to its absence in mammalian cells.[3][4]

Arborcandins are a class of cyclic peptides isolated from a filamentous fungus that exhibit potent inhibitory activity against 1,3-β-glucan synthase.[1][5] this compound, a member of this class, has been specifically characterized as a noncompetitive inhibitor of the enzyme in key pathogenic fungi, including Candida albicans and Aspergillus fumigatus.[1] Its mechanism of action, distinct from other known glucan synthase inhibitors like echinocandins, makes it a compound of significant interest for antifungal drug discovery.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against 1,3-β-glucan synthase from different fungal species. The data consistently demonstrates a noncompetitive mode of inhibition.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Fungal Species | Parameter | Value | Reference |

| Candida albicans | IC₅₀ | 0.15 µg/mL | [6] |

| Apparent Kᵢ | 0.12 µM | [1] | |

| Aspergillus fumigatus | IC₅₀ | 0.015 µg/mL | [6] |

| Apparent Kᵢ | 0.016 µM | [1] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Table 2: Antifungal Activity of this compound

| Fungal Genus/Species | Parameter | Value Range | Reference |

| Candida spp. | MIC | 1–2 µg/mL | [6] |

| Candida spp. | MIC | 0.25–8 µg/mL | [1] |

| Aspergillus fumigatus | Growth Suppression | 0.063–4 µg/mL | [1] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Signaling Pathway and Inhibition Mechanism

The activity of 1,3-β-glucan synthase is tightly regulated within the fungal cell. The small GTPase Rho1p has been identified as a key regulatory subunit, activating the catalytic subunit (Fks1p) in a GTP-dependent manner.[2][7][8] This activation is crucial for localizing cell wall synthesis during budding and cell repair.

This compound exerts its effect through noncompetitive inhibition, meaning it binds to an allosteric site on the 1,3-β-glucan synthase enzyme, distinct from the substrate (UDP-glucose) binding site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.

Diagram 1: 1,3-β-Glucan Synthase Regulatory Pathway

Caption: Regulatory pathway of 1,3-β-glucan synthase and inhibition by this compound.

Diagram 2: Mechanism of Noncompetitive Inhibition

Caption: this compound binds equally to the free enzyme and the enzyme-substrate complex.

Experimental Protocols

The following protocols are generalized methodologies for the characterization of 1,3-β-glucan synthase inhibitors, based on established practices.

Preparation of Fungal Microsomal Fractions

-

Cultivation: Grow fungal cells (e.g., C. albicans) in a suitable liquid medium (e.g., YEPD) to the mid-logarithmic phase.

-

Harvesting: Centrifuge the culture to pellet the cells. Wash the pellet with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EGTA).

-

Cell Lysis: Resuspend cells in a cold lysis buffer containing protease inhibitors. Disrupt the cells using mechanical methods such as vortexing with glass beads or a French press.

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 3,000 x g) to remove cell debris and nuclei.

-

Subject the resulting supernatant to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal membranes.

-

-

Resuspension and Storage: Resuspend the membrane pellet in a storage buffer containing a cryoprotectant (e.g., 33% glycerol). Determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C.

In Vitro 1,3-β-Glucan Synthase Activity Assay (Radioactive Method)

This assay quantifies enzyme activity by measuring the incorporation of a radiolabeled glucose substrate into an insoluble glucan product.[9][10]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction contains:

-

Buffer: 75 mM Tris-HCl (pH 7.5)

-

Activator: 20-40 µM GTPγS

-

Cofactors/Additives: 50 mM KF, 1.5 mM EDTA, 1.5% Bovine Serum Albumin (BSA)

-

Inhibitor: this compound at various concentrations (or DMSO for control).

-

Enzyme: Microsomal fraction (e.g., 5-10 µg of total protein).

-

-

Initiation: Start the reaction by adding the substrate, UDP-[¹⁴C]-Glucose (e.g., to a final concentration of 1 mM).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction by adding 10% trichloroacetic acid (TCA).

-

Product Collection: Collect the acid-insoluble glucan product by vacuum filtration through a glass fiber filter.

-

Washing: Wash the filter multiple times with 10% TCA and then with ethanol to remove unincorporated substrate.

-

Quantification: Dry the filter, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value. For Kᵢ determination, repeat the assay at multiple substrate concentrations.

Diagram 3: Workflow for Radioactive Glucan Synthase Assay

Caption: Step-by-step workflow for the in vitro 1,3-β-glucan synthase inhibition assay.

Conclusion

This compound is a potent, noncompetitive inhibitor of 1,3-β-glucan synthase, a clinically validated target for antifungal therapy. The quantitative data and established methodologies presented in this guide underscore its potential as a lead compound. Further investigation into its specific binding site on the Fks1p subunit and its in vivo efficacy is warranted to fully elucidate its therapeutic promise. The provided protocols and conceptual frameworks offer a solid foundation for researchers and drug developers to advance the study of this compound and the discovery of next-generation antifungal agents.

References

- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of yeast Rho1p GTPase as a regulatory subunit of 1,3-beta-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The Multiple Functions of Rho GTPases in Fission Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jfda-online.com [jfda-online.com]

In-Depth Technical Guide to the Physicochemical Properties of Arborcandins

For Researchers, Scientists, and Drug Development Professionals

Introduction to Arborcandins

Arborcandins are a series of novel cyclic lipopeptides, designated as Arborcandins A, B, C, D, E, and F, that were first isolated from the culture broth of the filamentous fungus Arborcandidus sp.[1][2][3]. These compounds exhibit significant inhibitory activity against 1,3-β-D-glucan synthase, a critical enzyme in the biosynthesis of the fungal cell wall. This mode of action makes them promising candidates for the development of new antifungal therapies.

Physicochemical Properties

The Arborcandins are characterized as white, amorphous powders.[2] They are soluble in methanol and dimethyl sulfoxide, slightly soluble in water and ethanol, and insoluble in acetone, ethyl acetate, chloroform, and n-hexane. A detailed summary of the known physicochemical properties of Arborcandins A through F is presented in the tables below.

Table 1: General Physicochemical Properties of Arborcandins A-F

| Property | Description |

| Appearance | White amorphous powder |

| Solubility | Soluble in methanol, DMSO; slightly soluble in water, ethanol; insoluble in acetone, ethyl acetate, chloroform, n-hexane |

Table 2: Molecular and Spectroscopic Properties of Arborcandins A-F

| Arborcandin | Molecular Formula | Molecular Weight ( g/mol ) | UV λmax (nm) (in Methanol) | IR νmax (cm⁻¹) (KBr) |

| A | C₅₇H₁₀₁N₁₃O₁₈ | 1256.49[4] | 220, 275 | 3300, 1730, 1650, 1540 |

| B | C₅₈H₁₀₃N₁₃O₁₈ | 1270.51[] | 220, 275 | 3300, 1730, 1650, 1540 |

| C | C₅₉H₁₀₅N₁₃O₁₈ | 1284.54[6][7] | 220, 275 | 3300, 1730, 1650, 1540 |

| D | C₅₉H₁₀₃N₁₃O₁₈ | 1282.53 | 220, 275 | 3300, 1730, 1650, 1540 |

| E | C₆₀H₁₀₇N₁₃O₁₈ | 1298.56 | 220, 275 | 3300, 1730, 1650, 1540 |

| F | C₆₁H₁₀₉N₁₃O₁₈ | 1312.59[8] | 220, 275 | 3300, 1730, 1650, 1540 |

Biological Activity

Arborcandins demonstrate potent in vitro activity against a range of fungal pathogens, including Candida species and Aspergillus fumigatus. Their primary mechanism of action is the non-competitive inhibition of 1,3-β-D-glucan synthase.[1]

Table 3: In Vitro Antifungal Activity of Arborcandins (IC₅₀ in µg/mL)

| Arborcandin | Candida albicans | Aspergillus fumigatus |

| A | 0.25[4] | 0.05[4] |

| B | 0.15 | 0.03 |

| C | 0.15[7] | 0.015[7] |

| D | 3.0 | 0.25 |

| E | 0.03 | 0.015 |

| F | 0.012[8] | 0.012[8] |

Table 4: Minimum Inhibitory Concentrations (MIC) of Arborcandins against Candida species (µg/mL)

| Arborcandin | MIC Range |

| A | 4 - 8[4] |

| B | 2 - 4 |

| C | 1 - 2[7] |

| D | > 16 |

| E | 0.5 - 1 |

| F | 0.25 - 0.5 |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of Arborcandins.

Fermentation and Isolation

-

Producing Organism: A culture of Arborcandidus sp. SANK 17397 is grown in a suitable medium.

-

Fermentation: The fungus is cultured in a production medium containing glucose, soluble starch, glycerol, and yeast extract at 28°C for 7 days with aeration and agitation.

-

Extraction: The culture broth is filtered, and the mycelial cake is extracted with aqueous acetone. The aqueous extract is then passed through a column of Diaion HP-20.

-

Initial Purification: The column is washed with water and eluted with aqueous acetone. The active fractions are concentrated and further purified.

Purification

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.

-

Preparative HPLC: Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

-

Final Purification: The fractions containing the individual Arborcandins are collected and lyophilized to yield purified white powders.

Characterization

-

UV Spectroscopy: UV spectra are recorded in methanol using a spectrophotometer.

-

IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer with potassium bromide (KBr) pellets.

-

Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) and high-resolution FAB-MS are used to determine the molecular weights and elemental compositions.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in DMSO-d₆ or CD₃OD on a high-field NMR spectrometer to elucidate the chemical structures of the compounds.

Mechanism of Action and Signaling Pathway

Arborcandins target the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, cell death. The 1,3-β-D-glucan synthase is regulated by the Rho-GTPase and protein kinase C (Pkc)-like signaling molecules.[9]

Diagram: Arborcandin Mechanism of Action

Caption: Mechanism of action of Arborcandins targeting 1,3-β-D-glucan synthase.

Diagram: Experimental Workflow for Arborcandin Isolation and Characterization

Caption: Workflow for the isolation and characterization of Arborcandins.

References

- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arborcandins A, B, C, D, E and F, Novel 1, 3-β-Glucan Synthase Inhibitors [jstage.jst.go.jp]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 6. Arborcandin C | C59H105N13O18 | CID 9941831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Arborcandin C: A Technical Review of a Novel 1,3-β-Glucan Synthase Inhibitor

Introduction

Arborcandin C is a cyclic peptide antifungal agent that has demonstrated potent activity against a range of fungal pathogens.[1][2] Isolated from a filamentous fungus, this compound exerts its antifungal effect through the non-competitive inhibition of 1,3-β-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1] This mode of action disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its biological activity, mechanism of action, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antifungal research and development.

Quantitative Data

The available quantitative data on the in vitro activity of this compound is summarized in the tables below. While the existing literature provides valuable insights into its potency, a comprehensive dataset across a wide array of clinically relevant fungal species is not yet publicly available. The data presented here is primarily focused on Candida albicans and Aspergillus fumigatus.

Table 1: In Vitro Inhibitory Activity of this compound

| Fungal Species | Assay Type | Value | Units | Reference |

| Candida albicans | IC50 | 0.15 | µg/mL | [2] |

| Aspergillus fumigatus | IC50 | 0.015 | µg/mL | [2] |

| Candida genus | MIC | 1-2 | µg/mL | [2] |

Table 2: Kinetic Parameters of this compound Inhibition

| Fungal Species | Parameter | Value | Units | Reference |

| Candida albicans | Ki | 0.12 | µM | [1] |

| Aspergillus fumigatus | Ki | 0.016 | µM | [1] |

Mechanism of Action and Signaling Pathway

This compound targets and inhibits the 1,3-β-glucan synthase enzyme complex, which is responsible for the synthesis of 1,3-β-D-glucan, a major structural component of the fungal cell wall. This inhibition is non-competitive, suggesting that this compound binds to a site on the enzyme distinct from the substrate-binding site.[1] The disruption of β-glucan synthesis compromises the integrity of the cell wall, making the fungus susceptible to osmotic stress and leading to cell lysis.

The inhibition of 1,3-β-glucan synthase triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response mechanism in fungi. This pathway is activated in response to cell wall damage and attempts to compensate by upregulating the expression of genes involved in cell wall synthesis and repair.

Experimental Protocols

Detailed experimental protocols specific to the studies on this compound are not extensively published. However, based on standard methodologies in mycology and antifungal research, the following outlines the likely protocols employed.

1,3-β-Glucan Synthase Inhibition Assay

This assay is fundamental to determining the IC50 and mechanism of inhibition of compounds targeting this enzyme.

Objective: To quantify the inhibitory effect of this compound on the activity of 1,3-β-glucan synthase.

General Protocol:

-

Preparation of Fungal Microsomes:

-

Fungal cells (e.g., Candida albicans, Aspergillus fumigatus) are cultured to mid-logarithmic phase.

-

Cells are harvested by centrifugation and washed with a suitable buffer.

-

Protoplasts are generated by enzymatic digestion of the cell wall.

-

Protoplasts are lysed by osmotic shock or mechanical disruption (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.

-

The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction containing the membrane-bound 1,3-β-glucan synthase.

-

-

Enzyme Assay:

-

The reaction mixture is prepared in a microcentrifuge tube or microplate well and typically contains:

-

Tris-HCl buffer (pH 7.5-8.0)

-

UDP-[14C]-glucose (as the substrate)

-

GTPγS (as an activator)

-

Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., Brij-35) for enzyme stabilization.

-